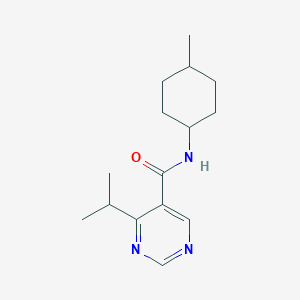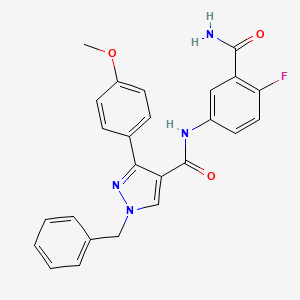
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide, also known as JNJ-31020028, is a chemical compound that has been studied for its potential therapeutic effects. This compound has been found to have a high affinity for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological processes.
Mécanisme D'action
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has a high affinity for the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects, which may explain the therapeutic potential of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in autoimmune diseases.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been shown to have anti-inflammatory effects in various animal models of disease. The compound has been found to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. In addition, N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been shown to modulate the function of immune cells, including T cells, B cells, and macrophages.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in lab experiments is its high affinity for the CB2 receptor, which allows for specific targeting of immune cells. However, one limitation is that the compound may have off-target effects on other receptors or enzymes, which could complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide. One area of interest is the potential use of this compound in the treatment of autoimmune diseases. Further studies are needed to determine the efficacy and safety of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide in animal models and clinical trials. Another area of interest is the development of more selective CB2 receptor agonists, which could have fewer off-target effects and greater therapeutic potential. Additionally, the role of the CB2 receptor in various physiological processes, such as pain, inflammation, and neuroprotection, is still not fully understood and requires further investigation.
Méthodes De Synthèse
The synthesis of N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been reported in the literature. The method involves the reaction of 4-methylcyclohexanone with ethyl cyanoacetate in the presence of potassium tert-butoxide to form a cyanoester intermediate. This intermediate is then treated with hydrazine hydrate and the resulting hydrazide is reacted with 2-bromo-2-methylpropionyl chloride to form the final product.
Applications De Recherche Scientifique
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide has been studied for its potential therapeutic effects in various diseases. The compound has been found to have anti-inflammatory and immunomodulatory effects, which make it a promising candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-10(2)14-13(8-16-9-17-14)15(19)18-12-6-4-11(3)5-7-12/h8-12H,4-7H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEZXJUOBBLYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CN=CN=C2C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-4-propan-2-ylpyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(methylcarbamoyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7513917.png)


![N-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7513939.png)
![1-[(5-Chlorothiophen-2-yl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7513953.png)





![Cyclobutyl-[4-(cyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7513975.png)
![1-(Imidazo[1,2-a]pyridin-2-ylmethyl)-3-(2-oxoazepan-3-yl)urea](/img/structure/B7513982.png)
![Cyclopropyl-[4-(4-ethylbenzoyl)piperazin-1-yl]methanone](/img/structure/B7513992.png)
